molecular formula C12H10F3N3O2 B2945006 N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 926247-94-1

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2945006
CAS No.: 926247-94-1
M. Wt: 285.226
InChI Key: UUSJIWQIOZVHCE-UHFFFAOYSA-N
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Description

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the 1,2-oxazole carboxamide class. Structurally, it features a 5-methylisoxazole core substituted at the 4-position with a carboxamide group linked to a 4-amino-3-(trifluoromethyl)phenyl moiety. This compound is closely related to teriflunomide and leflunomide, which are disease-modifying antirheumatic drugs (DMARDs) that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . The trifluoromethyl group enhances metabolic stability, while the amino group at the 4-position may improve solubility and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-6-8(5-17-20-6)11(19)18-7-2-3-10(16)9(4-7)12(13,14)15/h2-5H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSJIWQIOZVHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide, also known as this compound hydrochloride, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

  • Molecular Formula : C12H11ClF3N3O2
  • Molecular Weight : 321.68 g/mol
  • CAS Number : 1193388-66-7
PropertyValue
Molecular FormulaC12H11ClF3N3O2
Molecular Weight321.68 g/mol
CAS Number1193388-66-7
Purity95%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of oxazole compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that oxazole derivatives had IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The most potent derivatives exhibited IC50 values of 0.65 µM and 2.41 µM respectively .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and increased expression of p53, a crucial tumor suppressor gene .

Antimicrobial Activity

Further investigations into related compounds have suggested potential antimicrobial properties. For example, certain oxazole derivatives showed selective inhibition against pathogenic bacteria and fungi at low concentrations.

Table 2: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 ValueMechanism of Action
AnticancerMCF-70.65 µMApoptosis via caspase activation
AnticancerHeLa2.41 µMp53 pathway activation
AntimicrobialVarious BacteriaSub-micromolarSelective inhibition

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways involving the formation of the oxazole ring followed by functional group modifications.

Synthetic Route Overview

  • Formation of Oxazole Ring :
    • The initial step involves cyclization reactions between appropriate precursors to form the oxazole core.
  • Functionalization :
    • Subsequent reactions introduce the trifluoromethyl and amino groups to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide can be contextualized against analogous compounds, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Biological Activity Key References
This compound 4-amino, 3-CF₃ 285.22 DHODH inhibition, immunomodulation
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity C) 3-CF₃ (no amino group) 270.21 Teriflunomide impurity; reduced solubility
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity F) 2-CF₃ (no amino group) 270.21 Teriflunomide impurity; steric hindrance
N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2,4-diF (no CF₃ or amino) 240.20 Leflunomide analog; moderate DHODH affinity
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-phenylthiazol-2-yl)carbamothioyl]-... 2,6-diCl, thiazole carbamothioyl 463.39 Potential pesticidal activity
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity E) 4-CF₃, 3-methylisoxazole 256.20 Leflunomide impurity; altered binding mode

Key Structural and Functional Insights

Halogenated analogs (e.g., 2,4-difluoro or 2,6-dichloro derivatives) exhibit reduced metabolic stability due to the absence of CF₃ but retain moderate DHODH inhibition .

Biological Activity: The target compound’s DHODH inhibition is likely superior to non-amino analogs due to the amino group’s ability to form hydrogen bonds with the enzyme’s active site, as seen in leflunomide derivatives . Impurity E (3-methylisoxazole) demonstrates how minor structural changes (methyl position) can reduce efficacy, highlighting the importance of the 5-methylisoxazole configuration .

Physicochemical Properties: The amino group in the target compound improves aqueous solubility compared to Impurity C and F, which are more lipophilic due to the absence of polar substituents . Coplanarity between the isoxazole and phenyl rings (observed in crystal structures of analogs like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide) facilitates π-π stacking in biological targets, a feature likely conserved in the target compound .

Research Findings

  • Metabolic Stability: The trifluoromethyl group in the target compound confers resistance to oxidative metabolism, a property shared with teriflunomide but absent in non-CF₃ analogs like dichlorophenyl derivatives .
  • Synthetic Challenges : Impurities such as Impurity C and F arise during synthesis due to regioselective challenges in introducing substituents to the phenyl ring, underscoring the need for precise reaction control .
  • Therapeutic Potential: Unlike pesticidal thiazole derivatives (e.g., 3-(2,6-dichlorophenyl)-...), the target compound’s immunomodulatory profile aligns with clinical applications in autoimmune diseases .

Q & A

Q. What synthetic routes are recommended for synthesizing N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 5-methylisoxazole-4-carboxylic acid derivatives and substituted anilines. For example:

Activate the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an acyl chloride or active ester intermediate.

React with 4-amino-3-(trifluoromethyl)aniline under inert conditions (N₂ atmosphere) in anhydrous solvents (e.g., DMF, THF).

Purify via column chromatography or recrystallization.
Analog synthesis (e.g., fluorophenyl or chlorophenyl derivatives) follows similar steps, with substituents introduced on the aniline precursor .

Q. How can researchers characterize the crystal structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD):

Grow high-quality crystals via slow evaporation or diffusion methods (e.g., solvent/non-solvent systems).

Collect data using a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å).

Process data with software (e.g., SHELX, OLEX2) for structure solution and refinement. Key parameters include:

  • R-factor : < 0.05 for high precision.
  • Hydrogen bonding (N–H⋯O, O–H⋯O) and π-π interactions for stability analysis.
    Example: The analogous compound N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate showed a dihedral angle of 59.10° between aromatic rings, stabilized by hydrogen bonds .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, methoxy) influence the compound’s bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

Synthesize analogs with varied substituents (e.g., –CF₃, –OCH₃) on the phenyl ring.

Test in in vitro assays (e.g., enzyme inhibition, cytokine modulation). For immunomodulatory effects:

  • Use rheumatoid arthritis models (e.g., TNF-α or IL-6 inhibition assays).
  • Compare IC₅₀ values to leflunomide, a known immunomodulator .

Correlate electronic (Hammett σ) and steric parameters of substituents with activity trends.
Example: Methoxy groups increase electron density, potentially enhancing binding to hydrophobic enzyme pockets .

Q. What analytical techniques resolve discrepancies in crystallographic data (e.g., disordered atoms, low-resolution data)?

  • Methodological Answer : Address challenges via:

Multi-scan absorption correction (e.g., SADABS) to minimize intensity errors.

Hydrogen atom refinement : Use riding models or free refinement for disordered H atoms (e.g., methyl groups with split occupancy) .

Validation tools : Check using PLATON or CCDC Mercury for symmetry, voids, and bond-length outliers.
Example: In N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate, water molecules on twofold axes required constrained refinement, yielding R = 0.050 .

Q. How can researchers design experiments to analyze hydrogen-bonding networks in this compound’s derivatives?

  • Methodological Answer : Combine experimental and computational methods:

SC-XRD : Identify donor-acceptor distances and angles (e.g., O–H⋯N < 2.8 Å).

DFT calculations : Optimize geometry and calculate interaction energies (e.g., Gaussian09 with B3LYP/6-31G* basis set).

Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., using CrystalExplorer).
Example: The title compound’s 3D network is stabilized by N–H⋯O and O–H⋯O bonds, forming R₄⁴(24) motifs .

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